molecular formula C16H32N2O2 B14618736 (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine

(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine

Cat. No.: B14618736
M. Wt: 284.44 g/mol
InChI Key: HRGVKYYMAZJEGB-YTEMWHBBSA-N
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Description

(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine is a compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular compound features a long hydrocarbon chain with a hydroxyimino group, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction is a nucleophilic addition where the hydroxylamine attacks the carbonyl carbon, leading to the formation of the oxime. The reaction conditions often include an acidic or basic catalyst to facilitate the nucleophilic attack and subsequent dehydration to form the oxime .

Industrial Production Methods

Industrial production of oximes, including this compound, often involves the use of hydroxylamine hydrochloride and a suitable ketone or aldehyde. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.

    Reduction: Reduction of oximes typically yields amines.

    Substitution: Oximes can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine

InChI

InChI=1S/C16H32N2O2/c1-3-5-7-9-11-13-15(17-19)16(18-20)14-12-10-8-6-4-2/h19-20H,3-14H2,1-2H3/b17-15+,18-16+

InChI Key

HRGVKYYMAZJEGB-YTEMWHBBSA-N

Isomeric SMILES

CCCCCCC/C(=N\O)/C(=N/O)/CCCCCCC

Canonical SMILES

CCCCCCCC(=NO)C(=NO)CCCCCCC

Origin of Product

United States

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